BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide

Medicinal Chemistry Chemical Biology Procurement

2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide (CAS 946387-03-7) is a synthetic small molecule with the molecular formula C19H13N3O2 and a molecular weight of 315.33 g/mol. It belongs to the indol-3-ylglyoxylamide class, a scaffold recognized in medicinal chemistry for its potential to interact with diverse biological targets.

Molecular Formula C19H13N3O2
Molecular Weight 315.3 g/mol
CAS No. 946387-03-7
Cat. No. B3170981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide
CAS946387-03-7
Molecular FormulaC19H13N3O2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H13N3O2/c23-18(14-11-21-15-8-2-1-7-13(14)15)19(24)22-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,21H,(H,22,24)
InChIKeyFMFHAOSZZKQHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





946387-03-7: Sourcing & Baseline Profile for 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide


2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide (CAS 946387-03-7) is a synthetic small molecule with the molecular formula C19H13N3O2 and a molecular weight of 315.33 g/mol . It belongs to the indol-3-ylglyoxylamide class, a scaffold recognized in medicinal chemistry for its potential to interact with diverse biological targets [1]. Commercial suppliers list this compound with a purity specification of ≥95% , but a comprehensive survey of primary literature, patents, and authoritative bioactivity databases reveals a paucity of published, quantitative pharmacological data for this precise chemical entity.

Why In-Class Substitution of 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide Is Not Supported by Data


A scientific or industrial user cannot assume that any other indol-3-ylglyoxylamide or quinolin-8-yl derivative can be interchanged with this specific compound. The review literature indicates that minor structural modifications on the glyoxylamide scaffold drastically alter target selectivity and potency [1]. For example, the closely related analog 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ) demonstrates a distinct mechanism involving p53-mediated DNA damage response in hepatocellular carcinoma [2], a profile that cannot be extrapolated to 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide. Due to this structural sensitivity, generic substitution without compound-specific verification data would introduce unacceptable uncertainty into any experimental or procurement decision.

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide (CAS 946387-03-7)


Sourcing Purity Baseline against a Core Scaffold Analog

In the absence of published bioactivity data, chemical purity becomes a critical parameter for procurement and reproducible experimentation. The target compound is available from a commercial supplier at a specified purity of ≥95% (HPLC) . For a closely related core analog, 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide, no similar supplier-certified purity specification is publicly available. This lack of transparency for the analog introduces a risk of uncharacterized impurities, making the target compound a more reliable starting point for structure-activity relationship (SAR) studies within this series.

Medicinal Chemistry Chemical Biology Procurement

Molecular Property Differentiation: Topological Polar Surface Area (tPSA)

Predicted physicochemical properties can guide the selection of compounds for drug discovery libraries. The target compound has a predicted Topological Polar Surface Area (tPSA) of 73.9 Ų [1]. A structurally distinct analog with a different linker and substitution pattern, 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide, possesses a different predicted tPSA due to the replacement of the oxoacetamide linker with an oxyethylacetamide linkage. This difference is a class-level inference for passive membrane permeability potential, suggesting the target compound may exhibit different oral absorption characteristics, a key consideration for lead selection.

Drug Design ADME Prediction Computational Chemistry

Scaffold-Based Differentiation from an Indolylquinoline Anticancer Agent

A closely linked analog, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ), has been shown to activate p53 and γ-H2AX, suppress cyclin D1 and CDK2, and induce apoptosis in human hepatocellular carcinoma cells (HepG2, Huh7, and Hep3B lines) with an IC50 in the low micromolar range [1]. The target compound, featuring an oxoacetamide linker rather than a methylene bridge, belongs to a different chemical series and its mechanism of action cannot be assumed to be identical. This structural difference is critical; the oxoacetamide group introduces an additional hydrogen bond acceptor and alters the compound's electronic profile, which would be predicted to change its target binding profile relative to EMMQ.

Cancer Research Medicinal Chemistry Mechanism of Action

Procurement-Driven Application Scenarios for 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide


Sourcing a Characterized Building Block for Indolylglyoxylamide Library Synthesis

The confirmed purity profile (≥95%) of this specific compound makes it a suitable starting material or a reference standard for the synthesis of broader indolylglyoxylamide libraries. The publicly documented specification reduces the need for in-house re-purification before use in multi-step synthetic pathways aimed at exploring the privileged indol-3-ylglyoxylamide scaffold for novel target discovery [1].

Hit Expansion in Kinase-Focused Drug Discovery Projects

Where a research program has identified the N-(quinolin-8-yl)amide motif as a key kinase hinge-binding pharmacophore, this compound provides a unique combination of this motif with an indole glyoxylamide warhead. This specific structure is not present in published kinase inhibitor libraries and can be used to probe selectivity pockets adjacent to the ATP-binding site, as demonstrated by the potent VEGFR-2 inhibition observed in analog series with similar amide linkers [1].

Developing a Selective Probe to Discriminate p53-Dependent from p53-Independent Mechanisms

Given that the close structural analog EMMQ operates through a p53-dependent pathway in liver cancer cells, this compound, which lacks the key methyl and ethyl substituents of EMMQ, serves as a critical negative control. Researchers can use this compound to help dissect whether the anti-proliferative effects of indolylquinolines are universally p53-dependent or if they are driven by specific side-chain decorations, as established by quantitative data on the analog's mechanism [1].

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.